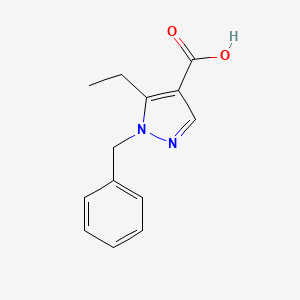

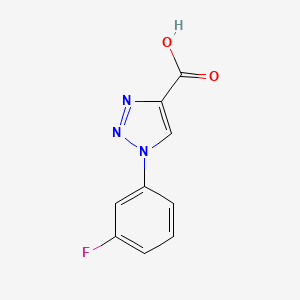

![molecular formula C8H9ClN2O B1437670 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride CAS No. 1086375-56-5](/img/structure/B1437670.png)

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride

Descripción general

Descripción

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is a compound with the CAS Number: 34167-66-3 . It has a molecular weight of 122.17 and its IUPAC name is 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . The compound is typically stored in a dry environment at temperatures between 2-8°C . It is usually in liquid form .

Synthesis Analysis

The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine ring system has been accomplished by intramolecular cyclization of an iminium ion, derived from condensation of an amine and a substituted gamma-(1-imidazolyl)butyraldehyde . Another method involves treating a secondary amine with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is 1S/C7H10N2/c1-2-5-9-6-4-8-7(9)3-1/h4,6H,1-3,5H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The compound has been used as a chiral nucleophilic organocatalyst in the direct enantioselective C-acylation of 3-substituted benzofuranones . Its catalytic efficiency was shown to be comparable to that of the previously reported chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole catalyst .Physical And Chemical Properties Analysis

The compound has a molecular weight of 122.17 . It is typically stored in a dry environment at temperatures between 2-8°C . The compound is usually in liquid form .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry Applications

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives have been extensively explored for their potential applications in medicinal chemistry and organic synthesis. One prominent area of research involves the synthesis of novel compounds through cyclization reactions and their evaluation as inhibitors for various biological targets. For instance, the synthesis of conformationally restricted farnesyltransferase inhibitor analogues using the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system demonstrated improved in vivo metabolic stability, showcasing the compound's relevance in drug discovery efforts aimed at identifying new therapeutic agents (Dinsmore et al., 2000).

Photophysical Properties and Material Science

In material science, derivatives of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine have been investigated for their emissive properties, which could be leveraged in the design of organic dyes and luminescent materials. A study on the synthesis and emissive properties of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, a new class of organic dyes with large Stokes shift, demonstrated significant potential for applications in light-emitting devices and fluorescence-based sensors (Marchesi et al., 2019).

Catalysis and Chemical Transformations

The compound's framework has been utilized in catalysis, highlighting its versatility in facilitating chemical transformations. For example, the application of the intramolecular aza-Wittig reaction to synthesize pyrido[2,3-d]pyrimidines from amides and tetrazolo[1,5-a]pyridine-8-carbonyl chloride showcases an efficient method for constructing complex heterocyclic structures, which are of significant interest in the development of pharmaceuticals and agrochemicals (Chan & Faul, 2006).

Agrochemical Research

In agrochemical research, derivatives of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine have been explored for their insecticidal properties. The design of tetrahydroimidazo[1,2-a]pyridine derivatives via catalyst-free Aza-Diels-Alder reaction and their subsequent evaluation against pea aphids demonstrated the potential of these compounds in developing new insecticides, providing an example of how such chemical entities can be leveraged for pest control applications (Zhang et al., 2010).

Antifungal Activity

The synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives and their evaluation for antifungal activity reveal their potential in addressing fungal infections. Notably, some derivatives exhibited strong inhibitory activity against various Candida species, highlighting their relevance in developing new antifungal therapies, particularly against strains resistant to existing treatments (Ozdemir et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMVSZLMOCZCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC=C2C(=O)Cl)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901173316 | |

| Record name | Imidazo[1,2-a]pyridine-3-carbonyl chloride, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride | |

CAS RN |

1086375-56-5 | |

| Record name | Imidazo[1,2-a]pyridine-3-carbonyl chloride, 5,6,7,8-tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-3-carbonyl chloride, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[3-(2-ethoxyethoxy)benzyl]amine](/img/structure/B1437587.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1437593.png)

![3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1437594.png)

![N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1437595.png)

![3-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1437597.png)

![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)

![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1437609.png)